molecular formula C11H11BrN2O2 B1380993 5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1341038-90-1

5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

Cat. No.: B1380993
CAS No.: 1341038-90-1
M. Wt: 283.12 g/mol
InChI Key: MFBOMGCPFZSTLQ-UHFFFAOYSA-N
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Description

5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Scientific Research Applications

5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one has several scientific research applications:

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the oxane ring and the bromine atom. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves bromination using reagents like N-bromosuccinimide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
  • 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-dione

Uniqueness

Compared to similar compounds, 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

Properties

IUPAC Name

5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)14-10(15)11(8)1-3-16-4-2-11/h5-6H,1-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOMGCPFZSTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(NC2=O)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 2
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 3
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 4
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 5
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 6
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one

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